2-[4-({3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenoxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-({3-methylidene-8-azabicyclo[321]octan-8-yl}sulfonyl)phenoxy]acetamide is a complex organic compound featuring a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-({3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenoxy]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure. This scaffold can be constructed through enantioselective methods, ensuring the correct stereochemistry . The sulfonylation and subsequent attachment of the phenoxyacetamide moiety are achieved through standard organic synthesis techniques, such as nucleophilic substitution and amide bond formation .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of flow chemistry techniques and the development of more efficient catalysts to streamline the process .
Chemical Reactions Analysis
Types of Reactions
2-[4-({3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a wide range of functional groups .
Scientific Research Applications
2-[4-({3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenoxy]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[4-({3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenoxy]acetamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
8-azabicyclo[3.2.1]octane derivatives: These compounds share the core bicyclic structure and have similar biological activities.
Phenoxyacetamide derivatives: Compounds with this moiety are often used in medicinal chemistry for their pharmacological properties.
Uniqueness
What sets 2-[4-({3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenoxy]acetamide apart is the combination of the azabicyclo scaffold with the sulfonyl and phenoxyacetamide groups. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[4-[(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-11-8-12-2-3-13(9-11)18(12)23(20,21)15-6-4-14(5-7-15)22-10-16(17)19/h4-7,12-13H,1-3,8-10H2,(H2,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMJIGQNMBMYBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.